(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid

Description

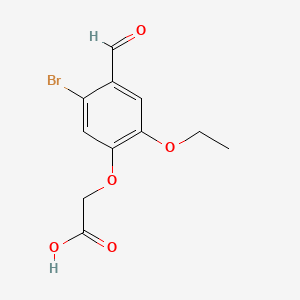

(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid is a substituted phenylacetic acid derivative characterized by a bromine atom at position 5, an ethoxy group at position 2, and a formyl group at position 4 on the aromatic ring, linked to an acetic acid moiety via an ether bond. This compound is of interest in organic synthesis due to its reactive formyl group, which enables further functionalization, and its bromine substituent, which may facilitate cross-coupling reactions . Its structural complexity and electronic properties make it a valuable intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO5/c1-2-16-9-3-7(5-13)8(12)4-10(9)17-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTAODBDCAKZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901241054 | |

| Record name | 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486994-21-2 | |

| Record name | 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486994-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid (CAS No. 486994-21-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound possesses the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrO₅ |

| Molecular Weight | 303.106 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 438.2 ± 40.0 °C at 760 mmHg |

| Flash Point | 218.8 ± 27.3 °C |

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes by mimicking natural substrates, thereby disrupting metabolic pathways critical for cellular functions .

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

-

Anti-inflammatory Effects :

- The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies reported IC50 values ranging from 0.06 to 0.09 μM, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib .

- Antimicrobial Activity :

- Anticancer Potential :

Case Studies

A selection of case studies further illustrates the biological activity of this compound:

- Study on COX Inhibition : A comparative analysis of various phenoxyacetic acids demonstrated that the introduction of a bromo group significantly enhanced COX-2 selectivity and inhibition potency, positioning this compound as a leading candidate for anti-inflammatory drug development .

- Antimicrobial Screening : In a study assessing the efficacy of various phenolic compounds against Mycobacterium tuberculosis, this compound exhibited notable activity, outperforming traditional antibiotics like isoniazid .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom, an ethoxy group, and a formyl group attached to a phenoxyacetic acid backbone. This specific arrangement of functional groups contributes to its reactivity and biological activity.

Medicinal Chemistry

- Anticancer Activity : Research has demonstrated that (5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibition of cell proliferation in:

- HCT-116 (Colorectal Cancer): IC50 = 15.3 μM

- HEP2 (Epidermoid Carcinoma): IC50 = 12.7 μM

- MDA-MB-231 (Breast Cancer): IC50 = 10.5 μM .

Enzyme Inhibition

The compound has been utilized as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways. Its mechanism often involves covalent bond formation with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

Antimicrobial Properties

There is evidence suggesting that derivatives of this compound exhibit antibacterial activity against various strains. The presence of the bromo and formyl groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Cytotoxicity Assessment

A study employing the MTT assay revealed that this compound exhibited significant cytotoxicity against HEP2 cells, with an IC50 value of 12.7 μM . This suggests strong potential as an anticancer agent.

Mechanistic Insights

Further investigations indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .

Summary Table of Biological Activities

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substituents

The ethoxy group in (5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid contrasts with methoxy-substituted analogs like 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7). Methoxy derivatives, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, exhibit planar alignment with the aromatic ring (tilt angle: 78.15°), influencing hydrogen-bonding patterns in crystal structures .

Formyl Group vs. Carboxylic Acid Derivatives

The formyl group distinguishes this compound from esters like Methyl (5-Bromo-2-ethoxy-4-formylphenoxy)acetate (CAS: CTK6G0733). While the ester form (molecular weight: 317.13) is a precursor for hydrolysis, the free acetic acid moiety enables salt formation and ionic interactions, enhancing solubility in polar solvents .

Bromine Position and Electronic Effects

Bromine at position 5 in the target compound contrasts with 2-(3-Bromo-4-methoxyphenyl)acetic acid , where bromine is at position 3. The electron-withdrawing nature of bromine alters the ring’s electron density, affecting regioselectivity in subsequent reactions. For example, bromine at position 3 increases the C–C–C angle to 121.5°, compared to 118.4° for the acetic acid substituent .

Physicochemical Properties

Preparation Methods

Core Structural Considerations

The target molecule features a central phenolic ring substituted with bromine at the 5-position, an ethoxy group at the 2-position, a formyl group at the 4-position, and an acetic acid moiety linked via an ether bond. Key synthetic challenges include:

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two fragments:

-

5-Bromo-2-ethoxy-4-formylphenol : A phenolic intermediate bearing bromo, ethoxy, and formyl groups.

-

Chloroacetic acid : To form the ether linkage via nucleophilic substitution.

Stepwise Preparation Methods

Bromination of 2-Ethoxyphenol

Bromination is typically achieved using electrophilic brominating agents. For example:

Vilsmeier–Haack Formylation

The formyl group is introduced via the Vilsmeier–Haack reaction:

Etherification with Chloroacetic Acid

The phenolic oxygen undergoes nucleophilic substitution with chloroacetic acid:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol.

-

Solvent : Acetone or dimethyl sulfoxide (DMSO).

-

Conditions : 60–80°C, 12–24 hours.

Optimized Protocol from Patent Literature

A patented method for synthesizing structurally related bromo-ethoxy benzophenones offers insights into optimizing yield and purity:

Key Adaptations for this compound

-

Solvent-Free Acyl Chloride Formation :

-

Silica Gel-Supported Lewis Acid Catalysis :

-

Recrystallization :

Comparative Analysis of Methods

| Method Step | Conventional Approach | Patent-Optimized Approach | Advantages of Optimization |

|---|---|---|---|

| Acyl Chloride Formation | DCM solvent, oxalyl chloride | Solvent-free, SOCl₂/DMF | Reduces acidic wastewater |

| Etherification Catalyst | Homogeneous AlCl₃ | Silica gel-supported AlCl₃ | Easier filtration, reusable catalyst |

| Purification | Column chromatography | Ethanol-water recrystallization | Scalable, cost-effective |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid?

- Answer : The synthesis involves three key steps:

- Ethoxylation : Introduction of the ethoxy group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) and a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF .

- Formylation : Application of the Vilsmeier-Haack reaction with POCl₃ and DMF to introduce the formyl group at the para position of the aromatic ring. Reaction conditions (temperature, stoichiometry) are critical to avoid over-oxidation .

- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂ in acetic acid) under controlled conditions to minimize di-substitution byproducts .

- Validation : Characterization via ¹H/¹³C NMR and LC-MS confirms intermediate structures.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and formyl (δ 9.8–10.2 ppm) groups. ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2850–2950 cm⁻¹ (ethoxy C-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₁BrO₅, calculated 302.99 g/mol) .

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., monoclinic P2₁/c space group) .

Advanced Research Questions

Q. How can regioselectivity challenges during formylation be addressed in the synthesis of this compound?

- Answer :

- Directing Groups : Use electron-donating substituents (e.g., ethoxy) to orient formylation to the para position. Competitive meta substitution is suppressed by steric hindrance from the ethoxy group .

- Catalytic Control : Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic attack at the desired position .

- Reaction Monitoring : In-situ FTIR or TLC tracks formylation progress to avoid over-reaction.

Q. What strategies mitigate competing side reactions when introducing the ethoxy group?

- Answer :

- Protection-Deprotection : Temporarily protect the phenolic –OH group (e.g., using acetyl chloride) before ethoxylation to prevent alkylation at unintended sites .

- Solvent Optimization : Use DMF or DMSO to stabilize intermediates and reduce SN2 side reactions .

- Temperature Gradients : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates .

Q. How is this compound utilized in medicinal chemistry research?

- Answer :

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) by mimicking ATP-binding motifs. IC₅₀ values are determined via fluorescence polarization assays .

- Structure-Activity Relationships (SAR) : Modifications at the formyl group (e.g., conversion to hydrazones) enhance binding affinity to target proteins .

- In Vivo Studies : Radiolabeled derivatives (e.g., ¹⁴C) track biodistribution in murine models .

Data Analysis & Optimization

Q. How can researchers resolve contradictions in melting point data across studies?

- Answer :

- Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points .

- Differential Scanning Calorimetry (DSC) : Provides precise thermal profiles (onset, peak) to distinguish polymorphic forms .

- Interlab Validation : Cross-check data using standardized protocols (e.g., USP guidelines) .

Q. What are the optimal conditions for the Vilsmeier-Haack formylation step?

- Answer :

- Stoichiometry : 1.2 equiv. POCl₃ to DMF ensures complete activation of the formylating agent .

- Temperature : Maintain 0–5°C during reagent mixing to prevent exothermic side reactions. Warm to 50°C for 4–6 hours for completion .

- Workup : Quench with ice-water and neutralize with NaHCO₃ to isolate the formyl product in >85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.